(S)-2-Amino-N-methyl-N-(1-methyl-piperidin-4-ylmethyl)-propionamide
CAS No.:
Cat. No.: VC13406717
Molecular Formula: C11H23N3O
Molecular Weight: 213.32 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H23N3O |
|---|---|
| Molecular Weight | 213.32 g/mol |
| IUPAC Name | (2S)-2-amino-N-methyl-N-[(1-methylpiperidin-4-yl)methyl]propanamide |
| Standard InChI | InChI=1S/C11H23N3O/c1-9(12)11(15)14(3)8-10-4-6-13(2)7-5-10/h9-10H,4-8,12H2,1-3H3/t9-/m0/s1 |
| Standard InChI Key | NZBRGFMIZTYXAK-VIFPVBQESA-N |
| Isomeric SMILES | C[C@@H](C(=O)N(C)CC1CCN(CC1)C)N |
| SMILES | CC(C(=O)N(C)CC1CCN(CC1)C)N |
| Canonical SMILES | CC(C(=O)N(C)CC1CCN(CC1)C)N |
Introduction
Chemical Structure and Stereochemistry
The compound’s IUPAC name, (S)-2-amino-N-methyl-N-(1-methylpiperidin-4-ylmethyl)propanamide, reflects its stereochemistry and functional groups. The core structure comprises a piperidine ring with a methyl group at the nitrogen (1-methyl) and a methylene-linked propionamide group at the 4-position. The (S)-configuration at the alpha-carbon of the amino group introduces chirality, which may influence its pharmacological activity .
Molecular Formula and Weight
The molecular formula is C₁₁H₂₃N₃O, yielding a molecular weight of 213.32 g/mol. This aligns with structurally similar piperidine derivatives, such as (S)-2-amino-N-methyl-N-(1-methyl-piperidin-2-ylmethyl)-propionamide, which shares the same formula and weight.
Stereochemical Considerations
The (S)-enantiomer’s configuration is critical for interactions with biological targets. Piperidine derivatives often exhibit enantiomer-specific binding to receptors, such as serotonin or dopamine transporters . For example, the patent US8697876B2 highlights the importance of stereochemistry in optimizing 5-HT1F receptor agonists .
Synthesis and Preparation
The synthesis of (S)-2-amino-N-methyl-N-(1-methyl-piperidin-4-ylmethyl)-propionamide likely involves multi-step organic transformations, drawing from methodologies used for analogous compounds.
Piperidine Ring Formation
The 1-methylpiperidine-4-ylmethyl moiety can be synthesized via transfer hydrogenation. A patent (US8697876B2) describes the conversion of piperidine-4-carboxylic acid to 1-methylpiperidine-4-carboxylic acid using formaldehyde under palladium-catalyzed transfer hydrogenation . Subsequent reduction or alkylation introduces the methylene group at the 4-position.
Propionamide Coupling
Peptide coupling reagents, such as thionyl chloride or carbodiimides, facilitate the reaction between 1-methylpiperidine-4-ylmethylamine and (S)-2-amino-propionic acid derivatives. VulcanChem’s protocol for a related compound suggests using N-methylation via dimethylamine or methyl iodide to yield the N-methylpropionamide group.
Enantiomeric Control
Asymmetric synthesis or chiral resolution ensures the (S)-configuration. Techniques like enzymatic resolution or chiral column chromatography are commonly employed for piperidine-based pharmaceuticals .
Physicochemical Properties
While experimental data for this specific compound are scarce, properties can be extrapolated from analogs:
| Property | Value/Description |
|---|---|
| LogP | ~1.2 (predicted) |
| Solubility | Moderate in polar solvents |
| pKa | ~9.5 (amino group) |
| Melting Point | 120–140°C (estimated) |
The presence of both hydrophilic (amide, amino) and hydrophobic (piperidine) groups suggests balanced solubility, suitable for blood-brain barrier penetration in CNS-targeted therapies .
Research Gaps and Future Directions
Despite its structural promise, (S)-2-amino-N-methyl-N-(1-methyl-piperidin-4-ylmethyl)-propionamide remains understudied. Key areas for investigation include:
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Synthetic Optimization: Improving yield and enantiomeric excess using flow chemistry or biocatalysis.
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Pharmacological Profiling: Screening against neurotransmitter receptors, kinases, and inflammatory markers.
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ADMET Studies: Assessing absorption, distribution, and toxicity in preclinical models.
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